

# 2-Chloro-4-methoxy-5-methylaniline fundamental properties

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## Compound of Interest

Compound Name: *2-Chloro-4-methoxy-5-methylaniline*

CAS No.: 344794-49-6

Cat. No.: B3382628

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## Technical Guide: 2-Chloro-4-methoxy-5-methylaniline

### Executive Summary

**2-Chloro-4-methoxy-5-methylaniline** (CAS: 344794-49-6) is a polysubstituted aniline derivative serving as a critical pharmacophore in medicinal chemistry.<sup>[1]</sup> Characterized by its electron-rich aromatic core balanced by the electron-withdrawing chlorine atom, it functions as a "privileged scaffold" for constructing the ATP-binding hinge region of kinase inhibitors, specifically targeting EGFR (Epidermal Growth Factor Receptor) mutations. Its unique substitution pattern—combining steric bulk (methyl) with electronic modulation (chloro/methoxy)—optimizes binding affinity and metabolic stability in drug candidates.

### Molecular Architecture & Physicochemical Profile

The compound features a benzene ring tetrasubstituted with an amine, chlorine, methoxy, and methyl group. This dense functionalization dictates its solubility, basicity, and reactivity profile.

## Fundamental Data

Property	Specification
CAS Number	344794-49-6
IUPAC Name	2-Chloro-4-methoxy-5-methylaniline
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO
Molecular Weight	171.62 g/mol
SMILES	NC1=CC(C)=C(OC)C=C1Cl
InChI Key	GQFBKYDJLDUZIV-UHFFFAOYSA-N
Appearance	Brown to dark-brown crystalline solid
Storage Condition	2–8°C (Inert atmosphere, light-sensitive)

## Electronic & Steric Analysis

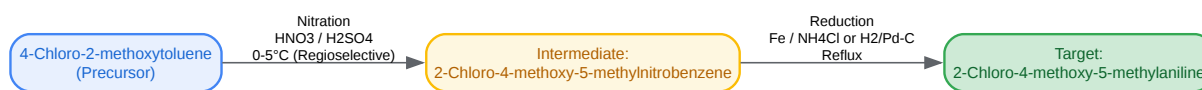
- **Amine (C1):** The primary nucleophile. Its basicity is slightly reduced by the inductive effect (-I) of the ortho-chlorine but enhanced by the resonance donation (+M) of the para-methoxy group.
- **Chlorine (C2):** Provides lipophilicity and metabolic blockage at the ortho position, preventing oxidative metabolism.
- **Methoxy (C4):** A strong electron-donating group (EDG) that increases electron density at the amine, enhancing nucleophilicity for coupling reactions.
- **Methyl (C5):** Adds steric bulk, often crucial for inducing the correct conformational twist in biaryl drug molecules to fit into hydrophobic pockets of enzymes.

## Synthetic Pathways & Process Chemistry

The synthesis of **2-Chloro-4-methoxy-5-methylaniline** is typically achieved via a regioselective nitration-reduction sequence starting from 4-Chloro-2-methoxytoluene. This route leverages the synergistic directing effects of the methoxy and methyl groups to install the nitrogen at the desired position.

## Reaction Mechanism Visualization

The following diagram illustrates the regioselective logic where the para-directing power of the methoxy group dominates, directing nitration to the C5 position (relative to toluene numbering).



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Figure 1: Synthetic workflow leveraging cooperative directing effects to install the amine functionality.

## Detailed Experimental Protocol

### Step 1: Regioselective Nitration

- Charge: In a chemically resistant reactor, dissolve 4-Chloro-2-methoxytoluene (1.0 eq) in concentrated  $\text{H}_2\text{SO}_4$  (5.0 vol).
- Cool: Lower internal temperature to 0–5°C using a cryostat.
- Addition: Dropwise add fuming  $\text{HNO}_3$  (1.1 eq) over 60 minutes, maintaining temperature <10°C. Note: The methoxy group strongly activates the para-position (C5), directing the nitro group precisely where the amine is required.
- Quench: Pour reaction mixture onto crushed ice/water.
- Isolation: Filter the precipitated yellow solid (2-Chloro-4-methoxy-5-methylnitrobenzene). Wash with cold water until pH is neutral. Recrystallize from ethanol if necessary.

### Step 2: Bechamp Reduction (Iron/Ammonium Chloride)

- Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
- Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

- **Reflux:** Heat to vigorous reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting material via TLC or HPLC.
- **Workup:** Hot filter through a Celite pad to remove iron oxides.
- **Purification:** Concentrate the filtrate. Alkalinize with NaHCO<sub>3</sub> and extract with Ethyl Acetate. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate to yield the brown solid product.

## Reactivity & Functionalization

This aniline is a versatile building block. Its reactivity is defined by the availability of the amine for nucleophilic attack and the aromatic ring for electrophilic substitution.

Reaction Type	Reagent / Condition	Outcome	Application
Acylation / Amide Coupling	Acyl Chlorides / HATU	Amide Formation	Linkage to kinase hinge-binder scaffolds (e.g., Quinazolines, Pyrimidines).
Isocyanate Formation	Triphosgene / DIPEA	Urea Formation	Synthesis of urea-based inhibitors or PROTAC linkers.
Sandmeyer Reaction	NaNO <sub>2</sub> / CuX	Diazonium Salt	Conversion to halides or nitriles for scaffold diversification.
Reductive Amination	Aldehydes / NaBH(OAc) <sub>3</sub>	Secondary Amine	Modulating solubility and pKa of the drug candidate.

## Application Vector: Pharmaceutical Intermediates

The **2-Chloro-4-methoxy-5-methylaniline** motif is structurally homologous to the "tail" regions of several 3rd-generation EGFR inhibitors.

- **Kinase Selectivity:** The 2-chloro substituent often occupies a small hydrophobic pocket in the ATP binding site, improving selectivity against Wild-Type (WT) EGFR while maintaining potency against T790M mutants.
- **Metabolic Stability:** The combination of the chlorine and methyl groups on the phenyl ring hinders CYP450-mediated oxidation, prolonging the half-life of the final drug molecule.
- **PROTAC Development:** Recent research utilizes this aniline as a handle for E3 ligase recruitment linkers in the degradation of oncogenic proteins [1].

## Safety & Handling Protocols (E-E-A-T)

As an aromatic aniline derivative, this compound poses specific toxicological risks.

- **Acute Toxicity:** Harmful if swallowed or inhaled. Potential for Methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.
- **Skin Sensitization:** May cause allergic skin reactions.
- **Carcinogenicity:** Suspected carcinogen (Category 2). Handle with extreme caution.

Self-Validating Safety System:

- **Engineering Controls:** Always handle inside a certified fume hood.
- **PPE:** Double nitrile gloves, lab coat, and safety goggles.
- **Decontamination:** In case of spill, treat with dilute acetic acid followed by absorption with sand/vermiculite. Do not use bleach (potential for chloroamine formation).

## References

- PubChem. (2024). Compound Summary: **2-Chloro-4-methoxy-5-methylaniline** (CAS 344794-49-6).[1] Retrieved from [\[Link\]](#)
- Google Patents. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor (US20030236287A1).

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## Sources

- 1. 219975-91-4[6-Chloro-3-methoxy-2-methylaniline]BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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